2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group at the 2-position and a methoxyphenyl group at the 6-position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-bromobenzyl chloride with hydrazine hydrate to form 4-bromobenzyl hydrazine.
Cyclization: The intermediate 4-bromobenzyl hydrazine is then reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst to undergo cyclization, forming the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- 2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Uniqueness
2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, making this compound distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-16-4-2-3-14(11-16)17-9-10-18(22)21(20-17)12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFZEFVNWAQVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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